molecular formula C16H17F2NO2S B5784062 N-(difluoromethyl)-N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide

N-(difluoromethyl)-N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide

Cat. No. B5784062
M. Wt: 325.4 g/mol
InChI Key: ORFBITGIBWBHNH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related sulfonamide compounds often involves complex chemical reactions. For example, derivatives of benzenesulfonamide have been synthesized through reactions involving sulfonamide groups and halogenated compounds, demonstrating the multifaceted approach required for such chemical syntheses (Rublova et al., 2017).

Molecular Structure Analysis

Studies on molecular structure, particularly through spectroscopic and crystallographic means, provide insights into the geometric and electronic configurations of sulfonamides. For instance, detailed analyses on similar compounds using X-ray diffraction and spectroscopic techniques have elucidated their structural characteristics (Stenfors & Ngassa, 2020).

Chemical Reactions and Properties

The reactivity and interaction of sulfonamides with other chemical entities highlight their versatile chemical properties. For example, the reaction of N,N-dichlorobenzenesulfonamides with trichloroethylene illustrates the potential for creating electrophilic N-sulfonyl polyhaloaldehyde imines, showcasing the diverse chemical reactions these compounds can undergo (Aizina et al., 2014).

Physical Properties Analysis

The physical properties of sulfonamides, such as solubility, melting points, and crystalline structure, are crucial for understanding their behavior in various environments. Research on similar sulfonamide compounds has shed light on these aspects through comprehensive experimental analysis (Zhang et al., 2010).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological molecules, define the applications of sulfonamides. Studies on derivatives of benzenesulfonamide reveal significant insights into their potential as therapeutic agents, their enzyme inhibitory properties, and their interactions within biological systems (Abbasi et al., 2018).

properties

IUPAC Name

N-(difluoromethyl)-N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2NO2S/c1-11-7-9-14(10-8-11)22(20,21)19(16(17)18)15-12(2)5-4-6-13(15)3/h4-10,16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORFBITGIBWBHNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C2=C(C=CC=C2C)C)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(difluoromethyl)-N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide

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